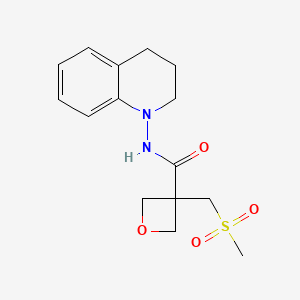![molecular formula C19H29N3O2 B7438901 [3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone](/img/structure/B7438901.png)
[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone, also known as CMPD101, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Wirkmechanismus
[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone works by inhibiting specific enzymes or receptors involved in various biological processes. For example, in cancer research, this compound inhibits the activity of the enzyme Aurora kinase A, which is involved in cell division and is overexpressed in many types of cancer cells. In inflammation research, this compound inhibits the activity of the enzyme IKKβ, which is involved in the inflammatory response. In neurological disorder research, this compound targets specific receptors in the brain, such as the α7 nicotinic acetylcholine receptor, which is involved in cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme or receptor that it targets. In cancer research, this compound inhibits cell division and induces apoptosis (programmed cell death) in cancer cells. In inflammation research, this compound reduces the production of inflammatory cytokines and chemokines. In neurological disorder research, this compound improves cognitive function and reduces neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone in lab experiments is its specificity for certain enzymes or receptors, which allows researchers to target specific biological processes. However, one limitation of using this compound is its potential toxicity, as it can also inhibit the activity of enzymes or receptors that are important for normal cellular function.
Zukünftige Richtungen
There are several potential future directions for research on [3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone. One direction is to further investigate its potential use in treating cancer, inflammation, and neurological disorders. Another direction is to develop more specific and less toxic inhibitors that target the same enzymes or receptors as this compound. Additionally, researchers could investigate the potential use of this compound in combination with other drugs or therapies to enhance its efficacy. Finally, researchers could investigate the potential use of this compound in other biological processes, such as metabolism or immune function.
Synthesemethoden
[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-bromo-3-nitropyridine with cyclobutylmethylamine to form 3-(cyclobutylmethylamino)pyridine. The second step involves the reaction of this compound with 1-(4-methoxy-4-methylazepan-1-yl)propan-2-one to form this compound.
Wissenschaftliche Forschungsanwendungen
[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the activity of specific enzymes involved in the inflammatory response. In neurological disorder research, this compound has been shown to improve cognitive function by targeting specific receptors in the brain.
Eigenschaften
IUPAC Name |
[3-(cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-19(24-2)9-5-12-22(13-10-19)18(23)17-16(8-4-11-20-17)21-14-15-6-3-7-15/h4,8,11,15,21H,3,5-7,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAKGSVEKPICRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)C2=C(C=CC=N2)NCC3CCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R)-2-methylsulfonyl-1-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]cyclopropane-1-carbonitrile](/img/structure/B7438829.png)
![N-[1-[1-[2,2-difluoro-2-(4-fluorophenyl)ethyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B7438839.png)
![3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide](/img/structure/B7438847.png)
![[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol](/img/structure/B7438850.png)
![[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B7438853.png)
![1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)
![N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide](/img/structure/B7438865.png)
![N-[4-[methoxy(methyl)carbamoyl]phenyl]-5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7438868.png)
![1-[2-(1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl)ethyl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7438872.png)
![(2-Methoxymorpholin-4-yl)-[3-[(4-methyl-1,3-thiazol-2-yl)methylamino]phenyl]methanone](/img/structure/B7438890.png)
![N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxamide](/img/structure/B7438891.png)


![methyl N-methyl-N-[[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]carbamate](/img/structure/B7438917.png)